molecular formula C11H13ClN2O B1466610 1-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one CAS No. 1480155-22-3

1-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one

Cat. No. B1466610
CAS RN: 1480155-22-3
M. Wt: 224.68 g/mol
InChI Key: KAGZRHXDOVFNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one, also known as 3-aminoazetidine-1-yl-2-chlorophenyl ethanone (AACE), is a synthetic compound with a wide range of applications in scientific research. It is a colorless liquid with a faint odor, and is soluble in water and other organic solvents. AACE has been studied for its potential use in drug delivery systems, as a therapeutic agent, and for its biological activity.

Mechanism of Action

AACE binds to proteins in a non-covalent manner, forming a reversible complex. The binding of AACE to proteins is believed to be mediated by electrostatic interactions, as well as hydrogen bonding and van der Waals forces. The binding of AACE to proteins can affect their structure and function, as well as their interactions with other molecules.
Biochemical and Physiological Effects
AACE has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. AACE has also been shown to inhibit the activity of several receptors, including the serotonin receptor. Additionally, AACE has been shown to have antifungal and antibacterial activity.
Advantages and Limitations for Laboratory Experiments
AACE has several advantages for laboratory experiments. It is relatively inexpensive and can be synthesized in a relatively short amount of time. Additionally, it is non-toxic and has a low vapor pressure, making it safe to handle in the laboratory. However, AACE is not very stable and can decompose at high temperatures.

Future Directions

AACE has a wide range of potential applications in scientific research. It could be used to develop drug delivery systems, as well as to study the effects of drugs on the body. Additionally, AACE could be used to study the structure and function of proteins, as well as to investigate the effects of drugs on proteins. Finally, AACE could be used to develop therapeutic agents for the treatment of various diseases.

Scientific Research Applications

AACE is a useful compound for scientific research due to its ability to bind to a variety of proteins, including enzymes and receptors. It has been used as a tool to study the structure and function of proteins, as well as to investigate the effects of drugs on proteins. AACE has also been used to study the effects of drugs on cell cultures and animal models. Additionally, it has been used to develop drug delivery systems, as well as to study the effects of drugs on the body.

properties

IUPAC Name

1-(3-aminoazetidin-1-yl)-2-(4-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-9-3-1-8(2-4-9)5-11(15)14-6-10(13)7-14/h1-4,10H,5-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGZRHXDOVFNNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one
Reactant of Route 5
1-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.